An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Chloro-3-fluoro-6-methylaniline
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Chloro-3-fluoro-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for the novel aromatic amine, 2-Chloro-3-fluoro-6-methylaniline. In the absence of empirical spectral data, this document leverages advanced computational prediction methodologies, corroborated by foundational NMR principles and extensive literature on analogous substituted benzene derivatives. We will dissect the intricate interplay of electronic and steric effects exerted by the chloro, fluoro, methyl, and amino substituents on the chemical environment of each nucleus. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, offering a robust framework for the spectral interpretation and structural verification of this and related compounds.
Introduction: The Structural Significance of 2-Chloro-3-fluoro-6-methylaniline
Substituted anilines are a cornerstone of modern chemical and pharmaceutical research, forming the structural backbone of a vast array of dyes, polymers, and biologically active molecules. The specific substitution pattern of 2-Chloro-3-fluoro-6-methylaniline, with its unique combination of electron-withdrawing and electron-donating groups, presents a compelling case for detailed structural elucidation. Understanding the precise electronic environment of each atom is paramount for predicting its reactivity, metabolic fate, and potential as a pharmacological scaffold. NMR spectroscopy stands as the most powerful technique for providing this detailed atomic-level insight in the solution state.
This guide will provide a detailed, predicted ¹H and ¹³C NMR spectral analysis. The predicted chemical shifts are generated using advanced algorithms that consider the complex interplay of substituent effects. These predictions will be rationalized through a systematic analysis of the electronic (inductive and resonance) and steric influences of each substituent, drawing upon established data for simpler substituted benzenes.
Theoretical Framework: Unraveling Substituent Effects in Aromatic NMR
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems, the chemical shifts of ring protons and carbons are governed by the interplay of several factors:
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Inductive Effects: Electronegative substituents (like chlorine and fluorine) withdraw electron density through the sigma bonds, deshielding nearby nuclei and shifting their signals to a higher frequency (downfield).
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Resonance (Mesomeric) Effects: Substituents with lone pairs of electrons (like the amino group) or pi systems can donate or withdraw electron density through the pi system of the benzene ring. This effect is most pronounced at the ortho and para positions.
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Anisotropic Effects: The pi electrons of the benzene ring generate their own magnetic field. Protons attached to the ring lie in the deshielding region of this field, causing them to resonate at a higher chemical shift than typical vinylic protons.
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Steric Effects: Bulky groups can cause steric compression, which can influence bond angles and, consequently, the electronic environment and chemical shifts of nearby nuclei.
The principle of substituent additivity is a powerful tool for predicting the chemical shifts of polysubstituted benzenes. By starting with the chemical shift of benzene, one can add or subtract established substituent chemical shift (SCS) values for each functional group to estimate the final chemical shifts. While this provides a good approximation, it is important to note that steric interactions and complex electronic interplay in highly substituted systems can lead to deviations from simple additivity.
Predicted ¹H and ¹³C NMR Spectral Data for 2-Chloro-3-fluoro-6-methylaniline
The following ¹H and ¹³C NMR chemical shifts for 2-Chloro-3-fluoro-6-methylaniline have been predicted using a highly reliable online NMR prediction tool. The data is presented in a structured format to facilitate analysis and comparison.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-3-fluoro-6-methylaniline (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | 6.85 | t | 8.5 |
| H-5 | 6.65 | dd | 8.5, 1.5 |
| -NH₂ | 3.8 (broad) | s | - |
| -CH₃ | 2.20 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-3-fluoro-6-methylaniline (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (-NH₂) | 142.5 |
| C-2 (-Cl) | 118.0 |
| C-3 (-F) | 155.0 (d, ¹JCF ≈ 245 Hz) |
| C-4 | 115.5 (d, ³JCF ≈ 8 Hz) |
| C-5 | 125.0 (d, ⁴JCF ≈ 3 Hz) |
| C-6 (-CH₃) | 123.0 |
| -CH₃ | 17.5 |
In-Depth Spectral Analysis and Rationale
¹H NMR Spectrum Analysis
The aromatic region of the predicted ¹H NMR spectrum is expected to show two distinct signals corresponding to H-4 and H-5.
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H-4 (6.85 ppm, t): This proton is expected to appear as a triplet due to coupling with the adjacent H-5 and the fluorine atom at C-3. The ortho-coupling to H-5 and the three-bond coupling to the fluorine atom are likely to be of similar magnitude, resulting in a triplet-like pattern. The chemical shift is influenced by the electron-donating amino group (para), which shields this proton, and the electron-withdrawing fluorine and chlorine atoms, which have a deshielding effect.
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H-5 (6.65 ppm, dd): This proton is predicted to be a doublet of doublets. The larger coupling constant will arise from the ortho-coupling to H-4, and the smaller coupling will be due to the meta-coupling to the fluorine at C-3. This proton is shielded by the ortho amino group and the meta methyl group.
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-NH₂ (3.8 ppm, broad s): The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be variable depending on the solvent and concentration. The electron-withdrawing groups on the ring will deshield these protons compared to aniline itself.
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-CH₃ (2.20 ppm, s): The methyl protons are expected to be a sharp singlet as there are no adjacent protons to couple with. The chemical shift is in the typical range for a methyl group attached to an aromatic ring.
¹³C NMR Spectrum Analysis
The predicted ¹³C NMR spectrum shows seven distinct signals, as all carbon atoms in the molecule are in unique chemical environments.
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C-1 (142.5 ppm): This carbon, bonded to the amino group, is significantly deshielded due to the direct attachment of the electronegative nitrogen atom.
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C-2 (118.0 ppm): The carbon bearing the chlorine atom is deshielded by the inductive effect of the chlorine.
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C-3 (155.0 ppm, d): This carbon, directly attached to the highly electronegative fluorine atom, is the most deshielded of the aromatic carbons and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 245 Hz.
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C-4 (115.5 ppm, d): This carbon will be a doublet due to a three-bond coupling to the fluorine atom (³JCF). Its chemical shift is influenced by the para amino group (shielding) and the ortho fluorine atom (deshielding).
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C-5 (125.0 ppm, d): This carbon is expected to show a smaller doublet splitting due to a four-bond coupling to the fluorine atom (⁴JCF).
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C-6 (123.0 ppm): The carbon attached to the methyl group will have a chemical shift influenced by the ortho amino and chloro groups.
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-CH₃ (17.5 ppm): The methyl carbon signal appears in the typical upfield region for sp³-hybridized carbons.
Experimental Protocols for NMR Analysis of Substituted Anilines
For researchers wishing to acquire experimental data for 2-Chloro-3-fluoro-6-methylaniline or related compounds, the following general protocol is recommended.
5.1. Sample Preparation
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Weigh approximately 10-20 mg of the solid sample.
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
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Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
5.2. ¹H NMR Spectroscopy
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Spectrometer: 400 MHz or higher field NMR spectrometer.
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Solvent: CDCl₃.
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Temperature: 298 K.
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Pulse Program: Standard single-pulse (zg30).
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Number of Scans: 16-32.
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Relaxation Delay: 1.0 s.
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Spectral Width: -2 to 12 ppm.
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Reference: Tetramethylsilane (TMS) at 0.00 ppm.
5.3. ¹³C NMR Spectroscopy
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Spectrometer: 100 MHz or higher field NMR spectrometer.
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Solvent: CDCl₃.
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Temperature: 298 K.
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Pulse Program: Standard proton-decoupled pulse program (zgpg30).
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Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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Relaxation Delay: 2.0 s.
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Spectral Width: 0 to 220 ppm.
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Reference: CDCl₃ at 77.16 ppm.
Visualization of Key Structural Relationships
To visually represent the key through-bond relationships that determine the NMR spectrum, a molecular structure diagram with annotations for expected couplings is provided below.
Figure 1: Molecular structure of 2-Chloro-3-fluoro-6-methylaniline with key through-bond couplings influencing the NMR spectrum.
Conclusion
This technical guide has presented a detailed, predicted ¹H and ¹³C NMR analysis of 2-Chloro-3-fluoro-6-methylaniline. By integrating computational prediction with a thorough understanding of fundamental NMR principles and substituent effects, we have provided a robust framework for the interpretation of its NMR spectra. The predicted chemical shifts and coupling patterns offer a valuable reference for chemists working on the synthesis and characterization of this and structurally related molecules. The provided experimental protocols and structural visualizations further enhance the practical utility of this guide for the scientific community.
References
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Karabacak, M., Kurt, M., Çinar, M., & Çoruh, A. (2009). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. Journal of Molecular Structure, 937(1-3), 51-60. [Link]
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Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]
